molecular formula C13H7Br2Cl2NO B11544980 2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol

Cat. No.: B11544980
M. Wt: 423.9 g/mol
InChI Key: JYVUGPPEISCAKO-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple halogen atoms in the structure often imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol typically involves the following steps:

    Bromination: The starting phenol compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions.

    Schiff Base Formation: The brominated phenol is then reacted with 2,3-dichloroaniline in the presence of a suitable catalyst, such as acetic acid, to form the imine (Schiff base) linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and Schiff base formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Compounds with substituted halogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance binding affinity and specificity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can affect the reactivity of the phenolic and imine groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol: Unique due to the presence of both bromine and chlorine atoms.

    2,4-Dichloro-6-((2,3-dibromo-phenylimino)-methyl)-phenol: Similar structure but with reversed halogenation pattern.

    2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-aniline: Similar imine linkage but with an aniline group instead of a phenol.

Uniqueness

The uniqueness of This compound lies in its specific halogenation pattern and the presence of both phenolic and imine functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H7Br2Cl2NO

Molecular Weight

423.9 g/mol

IUPAC Name

2,4-dibromo-6-[(2,3-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Br2Cl2NO/c14-8-4-7(13(19)9(15)5-8)6-18-11-3-1-2-10(16)12(11)17/h1-6,19H

InChI Key

JYVUGPPEISCAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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